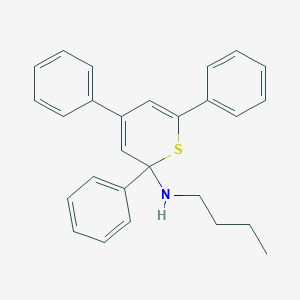
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of thiopyrans, which are sulfur-containing heterocycles. The presence of phenyl groups and a butyl chain in its structure contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine typically involves the reaction of 2,4,6-triphenylthiopyran with butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran or tetrahydrothiopyran, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran and tetrahydrothiopyran derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,6-Triphenyl-2H-thiopyran: Lacks the butylamine group, resulting in different chemical properties and reactivity.
N-Butyl-2,4,6-triphenyl-2H-pyran-2-amine: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine is unique due to the presence of both phenyl groups and a butyl chain, which confer distinct chemical and physical properties. Its sulfur-containing thiopyran ring also differentiates it from oxygen-containing analogs, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
82338-23-6 |
|---|---|
分子式 |
C27H27NS |
分子量 |
397.6 g/mol |
IUPAC 名称 |
N-butyl-2,4,6-triphenylthiopyran-2-amine |
InChI |
InChI=1S/C27H27NS/c1-2-3-19-28-27(25-17-11-6-12-18-25)21-24(22-13-7-4-8-14-22)20-26(29-27)23-15-9-5-10-16-23/h4-18,20-21,28H,2-3,19H2,1H3 |
InChI 键 |
SPCPKTLAQNWVFW-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1(C=C(C=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


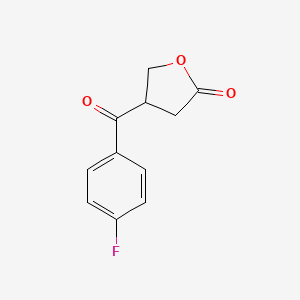
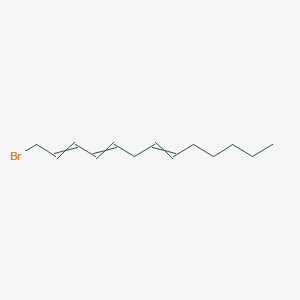
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
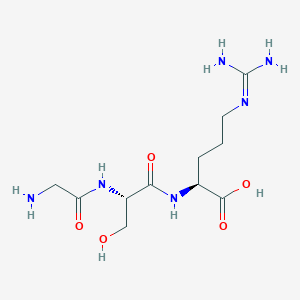


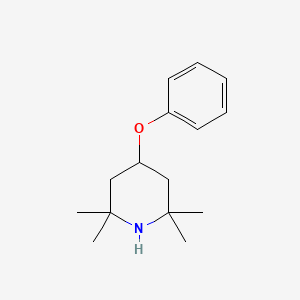
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)

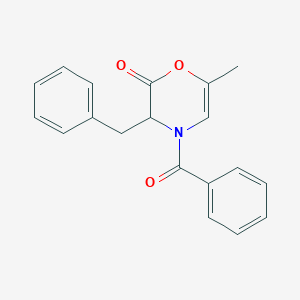


![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)

